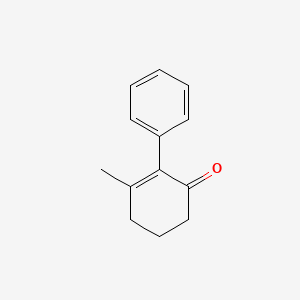
4-(Dipropylamino)but-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dipropylamino)but-2-yn-1-ol is an organic compound with the molecular formula C10H19NO It is a secondary amine with a hydroxyl group and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dipropylamino)but-2-yn-1-ol typically involves the reaction of propargyl alcohol with dipropylamine. One common method involves the use of a copper(I) iodide catalyst in the presence of paraformaldehyde and tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to reflux for 24 hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dipropylamino)but-2-yn-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: MCPBA in chloroform/dichloromethane/benzene.
Reduction: LiAlH4 or NaBH4 in anhydrous ether.
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Symmetrical ten-membered cyclic bisethers containing indole moieties.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dipropylamino)but-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Dipropylamino)but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropylamine: A secondary amine with similar structural features but lacking the alkyne and hydroxyl groups.
Propargyl Alcohol: Contains an alkyne and hydroxyl group but lacks the dipropylamino moiety.
Uniqueness
4-(Dipropylamino)but-2-yn-1-ol is unique due to the presence of both the dipropylamino group and the alkyne functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65597-82-2 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
4-(dipropylamino)but-2-yn-1-ol |
InChI |
InChI=1S/C10H19NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
UUIXGSJVFOSOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



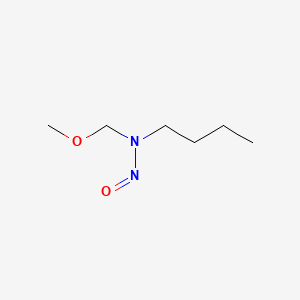
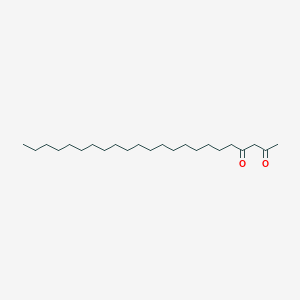
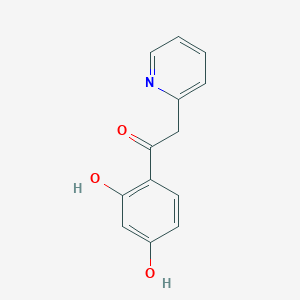
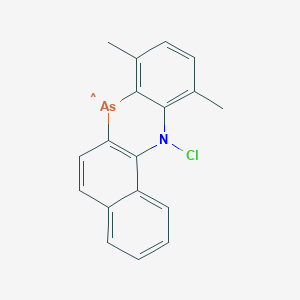
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
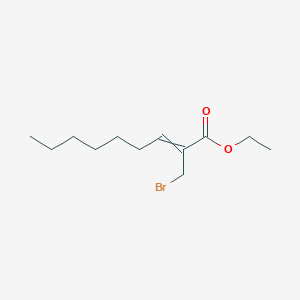
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
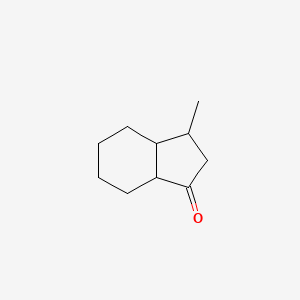
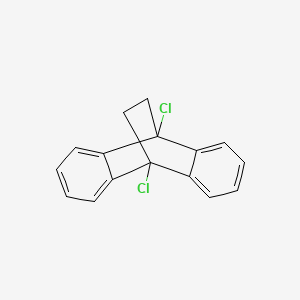
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)

